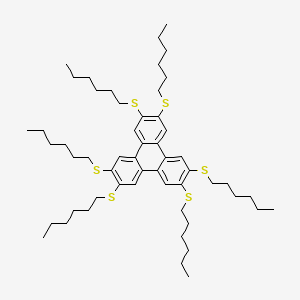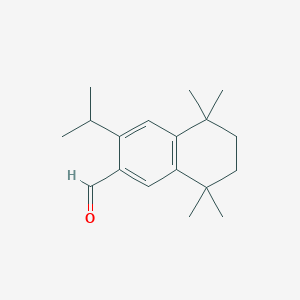
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione is an organic compound that belongs to the class of cyclic ketones. This compound is characterized by its hexahydroindene core structure, which is a saturated bicyclic system, and the presence of two methyl groups at positions 2 and 5. The compound also features two ketone functional groups at positions 1 and 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diketone or a diol, under acidic or basic conditions. For example, the compound can be synthesized by the acid-catalyzed cyclization of 2,5-dimethyl-1,6-hexanedione.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione depends on its specific interactions with molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the methyl groups can influence its hydrophobic interactions with other molecules. The exact pathways and targets would require further experimental studies to elucidate.
類似化合物との比較
Similar Compounds
Hexahydroindene-1,4-dione: Lacks the methyl groups at positions 2 and 5.
2,5-Dimethylcyclohexane-1,4-dione: Similar structure but lacks the bicyclic system.
2,5-Dimethyl-1,4-benzoquinone: An aromatic analogue with similar functional groups.
Uniqueness
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione is unique due to its specific combination of a saturated bicyclic core with two ketone groups and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
| 92000-44-7 | |
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
2,5-dimethyl-3,3a,5,6,7,7a-hexahydro-2H-indene-1,4-dione |
InChI |
InChI=1S/C11H16O2/c1-6-3-4-8-9(10(6)12)5-7(2)11(8)13/h6-9H,3-5H2,1-2H3 |
InChIキー |
LPZJUDQRYQKZOU-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C(C1=O)CC(C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)



